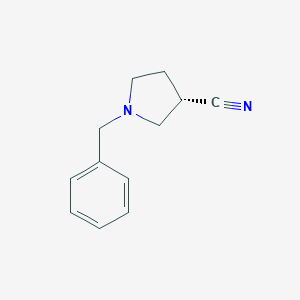

(S)-1-Benzyl-pyrrolidine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-Benzyl-pyrrolidine-3-carbonitrile structure elucidation

<Technical Guide: Structure Elucidation of (S)-1-Benzyl-pyrrolidine-3-carbonitrile >

Foreword

In the landscape of pharmaceutical and materials science, the precise structural and stereochemical characterization of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. This compound is a key chiral building block, and its unambiguous structural assignment is critical for its application in drug development and asymmetric synthesis.[1] This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this molecule, moving from foundational verification to the definitive assignment of its absolute configuration. The methodologies and rationale presented herein are designed to equip researchers with a robust framework for the comprehensive analysis of complex chiral compounds.

Chapter 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex stereochemical questions, it is imperative to confirm the fundamental identity of the compound. This involves verifying the molecular weight and identifying the constituent functional groups.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry serves as the initial checkpoint, confirming that the compound has the correct molecular weight. For this compound (C₁₂H₁₄N₂), the expected molecular weight is 186.25 g/mol .[2]

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z = 186.

-

Fragmentation Pattern: The fragmentation in MS is driven by the stability of the resulting ions.[3] For this molecule, a dominant fragmentation pathway is the alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the highly stable benzyl cation or a related tropylium ion.[4][5][6]

| Ion Fragment | Structure | Expected m/z | Causality |

| Benzyl Cation | [C₇H₇]⁺ | 91 | Alpha-cleavage of the C-N bond, leading to a resonance-stabilized cation. This is often the base peak for N-benzyl compounds. |

| [M-HCN]⁺ | [C₁₁H₁₃N]⁺ | 159 | Loss of the nitrile group as hydrogen cyanide. |

| Pyrrolidinyl fragment | [C₅H₇N₂]⁺ | 95 | Cleavage of the benzyl group. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Injection: Introduce the sample into the mass spectrometer.

-

Ionization: Utilize a standard electron ionization energy of 70 eV to induce fragmentation.

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups, ensuring the fundamental components of the structure are present.

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2245 cm⁻¹ |

| Aromatic C-H | Stretch | ~3030-3100 cm⁻¹ |

| Aliphatic C-H | Stretch | ~2850-2960 cm⁻¹ |

| C-N | Stretch | ~1100-1250 cm⁻¹ |

| Aromatic C=C | Stretch | ~1450-1600 cm⁻¹ (multiple bands) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Chapter 2: Elucidating the 2D Structure with NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of atoms.[7] A combination of 1D and 2D NMR experiments provides a complete picture of the molecule's two-dimensional structure.[8]

1D NMR: ¹H and ¹³C Spectra

The 1D spectra provide the initial, crucial data on the chemical environment of each proton and carbon atom.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | ~3.6 (s, 2H) | ~60 |

| Pyrrolidine -CH₂- (C5) | ~2.8-3.0 (m, 2H) | ~53 |

| Pyrrolidine -CH- (C3) | ~3.1-3.3 (m, 1H) | ~25 |

| Pyrrolidine -CH₂- (C4) | ~2.2-2.4 (m, 2H) | ~35 |

| Pyrrolidine -CH₂- (C2) | ~2.6-2.8 (m, 2H) | ~58 |

| Aromatic -CH- | ~7.2-7.4 (m, 5H) | ~127-129 |

| Nitrile -C≡N | - | ~120 |

Note: The pyrrolidine protons are diastereotopic and will exhibit complex splitting patterns.[9]

2D NMR: COSY and HSQC for Connectivity Mapping

2D NMR experiments are essential for unambiguously assigning the complex signals of the pyrrolidine ring.[10]

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. This experiment is critical for tracing the connectivity within the pyrrolidine ring, starting from an easily identifiable proton and "walking" around the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Logical Workflow for NMR-Based Structure Confirmation

The following diagram illustrates the logical progression of experiments used to confirm the 2D structure of this compound.

Caption: NMR workflow for 2D structure confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.[11]

-

1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

2D Acquisition: Perform standard gradient-selected COSY and HSQC experiments.

-

Data Processing: Process all spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).

Chapter 3: The Final Frontier - Assignment of Absolute Stereochemistry

Confirming the 2D structure is only half the battle for a chiral molecule. The most critical step is the unambiguous determination of the absolute configuration at the C3 stereocenter.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[13] By comparing the experimental VCD spectrum to a spectrum calculated for a known stereoisomer (e.g., the 'S' form) using Density Functional Theory (DFT), the absolute configuration can be definitively assigned.[14]

VCD Workflow:

-

Experimental Spectrum: An experimental VCD spectrum of the sample is acquired.

-

Computational Spectrum: A theoretical VCD spectrum for the (S)-enantiomer is calculated.

-

Comparison: The experimental and calculated spectra are compared.

-

If the signs of the major bands match, the sample is confirmed as (S).

-

If the signs are opposite (a mirror image), the sample is the (R)-enantiomer.

-

Caption: Workflow for VCD-based absolute configuration assignment.

Experimental Protocol: VCD Spectroscopy

-

Sample Preparation: Prepare a solution of the compound in CDCl₃ at a concentration of approximately 0.1 M.[12]

-

Acquisition: Collect the VCD and IR spectra using a dedicated VCD spectrometer, typically over several hours to achieve a good signal-to-noise ratio.[12]

-

Computation: Perform DFT calculations (e.g., using a B3LYP functional and a 6-31G* basis set) on the (S)-enantiomer to predict its VCD spectrum.[12]

-

Analysis: Compare the experimental and calculated spectra to assign the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

While VCD determines the absolute configuration, chiral HPLC is essential for quantifying the enantiomeric purity (or enantiomeric excess, %ee) of the sample.[15] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.

-

Method Development: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), to achieve baseline separation of the enantiomers.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the %ee.

Conclusion

The structural elucidation of this compound is a multi-step, systematic process. It begins with foundational techniques like Mass Spectrometry and IR Spectroscopy to confirm the molecular formula and functional groups. It then progresses to a detailed 2D structural mapping using a suite of 1D and 2D NMR experiments. The final and most critical step involves the use of advanced chiroptical techniques, primarily Vibrational Circular Dichroism, to unambiguously assign the absolute stereochemistry. This is complemented by Chiral HPLC to ensure enantiomeric purity. The convergence of data from all these techniques provides a self-validating and authoritative confirmation of the molecule's complete structure, a prerequisite for its use in any high-stakes research or development setting.

References

-

Ndeikwi, F., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. Retrieved from [Link]

-

Patil, S. S., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 74(5), 453–457. Retrieved from [Link]

-

Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 73(7), 2515–2522. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Retrieved from [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]

-

Xu, J., et al. (2020). Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. Angewandte Chemie International Edition, 59(41), 17600-17605. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Brossi, A., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 16-20. Retrieved from [Link]

-

Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from [Link]

-

Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. Retrieved from [Link]

-

YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

-

PubMed Central. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

RSSL. (n.d.). Molecular Structural Elucidation. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-ベンジル-ピロリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

Solubility Profile of (S)-1-Benzyl-pyrrolidine-3-carbonitrile: A Framework for Experimental Determination and Application in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-1-Benzyl-pyrrolidine-3-carbonitrile is a heterocyclic building block with significant potential in medicinal chemistry and synthetic applications. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, crystallization, and formulation development. This technical guide addresses the notable absence of comprehensive, publicly available solubility data for this compound. Instead of merely reporting non-existent data, this document provides a robust framework for researchers to systematically determine, interpret, and apply the solubility profile of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for experimental solubility determination, and offer guidance on leveraging this critical data for process optimization and drug development workflows.

The Imperative of Solubility in Process Chemistry

In the journey of a chemical entity from discovery to application, solubility is a fundamental physical property that dictates its viability and efficiency at nearly every stage.[1][2] For a key intermediate like this compound, a comprehensive solubility profile is not merely academic; it is a critical dataset that informs practical, high-stakes decisions. Poorly understood solubility can lead to suboptimal reaction kinetics, inefficient purifications, low-yield crystallizations, and significant delays in development timelines.[3] Conversely, a well-characterized solubility profile empowers scientists to:

-

Select Optimal Reaction Solvents: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

-

Design Robust Crystallization Processes: The choice of solvent and anti-solvent is directly governed by solubility curves, impacting yield, crystal form (polymorphism), and purity.

-

Streamline Downstream Processing: Efficient extraction and purification protocols, such as chromatography, rely on differential solubility of the target compound and its impurities.

-

Inform Early-Stage Formulation: For drug development professionals, understanding solubility in pharmaceutically acceptable solvents is a prerequisite for developing viable dosage forms.[4]

This guide provides the necessary tools for researchers to build this critical data set for this compound.

Physicochemical Profile & Predictive Solubility Analysis

While specific experimental data is scarce, an expert analysis of the molecule's structure allows for a strong, predictive understanding of its likely solubility behavior.

Table 1: Physicochemical Properties of 1-Benzyl-pyrrolidine-3-carbonitrile

| Property | Value | Source |

| Stereoisomer | This compound | N/A |

| CAS Number | 159063-16-8 | [5] |

| Molecular Formula | C₁₂H₁₄N₂ | [6][7] |

| Molecular Weight | 186.25 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Purity (Typical) | ≥95% | [5] |

The structure of this compound contains three key functional domains that govern its interactions with solvents:

-

The Benzyl Group: A large, nonpolar aromatic ring that imparts significant lipophilic (hydrophobic) character, favoring solubility in nonpolar and aromatic solvents.

-

The Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a Lewis base and a hydrogen bond acceptor. It contributes to polarity and can interact favorably with protic and polar aprotic solvents.

-

The Nitrile Group (-C≡N): A strongly polar functional group with a significant dipole moment. It is an effective hydrogen bond acceptor, promoting solubility in polar solvents.

Based on the principle of "like dissolves like," we can predict the following solubility trends:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile, which can effectively solvate the polar nitrile and amine functionalities. Dichloromethane and Chloroform are also expected to be excellent solvents due to their ability to interact with the overall molecule.

-

Moderate Solubility Expected: In polar protic solvents such as lower-chain alcohols (Methanol, Ethanol). While these solvents can hydrogen-bond with the molecule, the energetic cost of disrupting their own H-bond networks may limit solubility compared to aprotic solvents.

-

Low to Negligible Solubility Expected: In nonpolar aliphatic solvents like Hexane and Heptane. The highly polar nature of the nitrile group and the tertiary amine will likely make solvation in these hydrocarbons unfavorable.

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. zyjkj.com [zyjkj.com]

- 6. aceschem.com [aceschem.com]

- 7. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Chemical Stability and Storage of (S)-1-Benzyl-pyrrolidine-3-carbonitrile

Introduction: The Significance of (S)-1-Benzyl-pyrrolidine-3-carbonitrile in Modern Drug Discovery

This compound is a chiral synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific stereochemistry and the presence of reactive handles—the nitrile and the N-benzyl group—make it a versatile building block for the synthesis of complex molecular architectures. Given its role as a precursor to high-value final products, ensuring the chemical integrity of this compound from procurement through to its use in synthesis is paramount. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling procedures, potential degradation pathways, and analytical methodologies for purity assessment.

I. Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| CAS Number | 159063-16-8 | |

| Appearance | Solid | [1] |

| Boiling Point (racemate) | 313.3°C at 760 mmHg | [2] |

| Chirality | Contains one stereocenter |

II. Recommended Storage and Handling: A Proactive Approach to Maintaining Integrity

While specific long-term stability data for this compound is not extensively published, we can establish best practices based on the known reactivity of its functional groups and the safety profile of the racemic mixture. The racemate, 1-Benzyl-pyrrolidine-3-carbonitrile, is classified under Storage Class 6.1C, indicating a combustible, acutely toxic compound[1]. A structurally similar compound, 1-Benzyl-3-pyrrolidinone, is recommended to be stored at 2-8°C[3].

Key Storage Recommendations:

-

Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to mitigate oxidative degradation.

-

Light: Protect from light. The N-benzyl group may be susceptible to photolytic degradation. Use amber glass vials or store in a light-proof secondary container.

-

Moisture: Exclude moisture rigorously. The nitrile group is susceptible to hydrolysis.

Handling Precautions:

Due to the acute oral toxicity (H301) and eye irritation potential (H319) of the racemate, appropriate personal protective equipment (PPE) is mandatory[1].

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Avoid inhalation of dust or vapors.

-

III. Potential Degradation Pathways: A Mechanistic Perspective

The chemical stability of this compound is primarily dictated by the reactivity of its three key structural motifs: the nitrile group, the N-benzyl group, and the pyrrolidine ring.

Hydrolysis of the Nitrile Group

The most probable degradation pathway under ambient conditions, particularly in the presence of moisture, is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions to initially form an amide intermediate, which can then further hydrolyze to the corresponding carboxylic acid.

-

Mechanism: The reaction is initiated by the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.

Caption: Predicted Hydrolytic Degradation Pathway.

N-Debenzylation

The benzyl group, while a common protecting group, can be labile under certain conditions.

-

Acid/Base Sensitivity: Strong acidic or basic conditions could potentially lead to cleavage of the N-benzyl bond, although this is generally less likely than nitrile hydrolysis under typical storage conditions.

-

Oxidative/Photolytic Cleavage: The benzylic position is susceptible to oxidation. Exposure to atmospheric oxygen over long periods, especially if catalyzed by light or trace metal impurities, could lead to the formation of benzaldehyde and the secondary amine, (S)-pyrrolidine-3-carbonitrile.

Caption: Predicted Oxidative/Photolytic Degradation.

Thermal Decomposition of the Pyrrolidine Ring

At elevated temperatures, the pyrrolidine ring itself can undergo decomposition. While the boiling point of the racemate is high, prolonged exposure to temperatures well below this point can still lead to gradual degradation. The decomposition mechanism is likely complex, involving radical pathways that lead to ring opening and fragmentation.

IV. Experimental Protocols for Stability Assessment

To definitively establish the stability profile of this compound, forced degradation studies are indispensable. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods[4].

Forced Degradation (Stress Testing) Protocol

The objective is to induce degradation to a level of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies:

-

Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C and sample at appropriate time intervals.

-

Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature and sample at intervals.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and protect from light.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5][6]. A dark control should be run in parallel.

Stability-Indicating Analytical Method

A robust analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Illustrative HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |

| Gradient | Start with a low percentage of B, ramp up to elute the parent compound and any less polar degradants. | To ensure separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | For reproducible retention times. |

| Detection | UV at 254 nm | The benzyl group provides strong UV absorbance. |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating[7].

V. Conclusion: Ensuring Quality and Reproducibility

The chemical stability of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of the downstream products derived from it. While inherently stable under ideal conditions, it is susceptible to degradation via hydrolysis of the nitrile group and, to a lesser extent, oxidative or photolytic N-debenzylation and thermal decomposition. By understanding these potential liabilities and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this valuable chiral building block. For critical applications, conducting forced degradation studies to develop and validate a stability-indicating analytical method is a necessary step to guarantee the quality and reproducibility of experimental outcomes.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Menaka, T., & Kuber, B. R. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. 1-Benzyl-pyrrolidine-3-carbonitrile AldrichCPR 10603-52-8 [sigmaaldrich.com]

- 2. CAS 10603-52-8 | 1-benzylpyrrolidine-3-carbonitrile - Synblock [synblock.com]

- 3. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for (S)-1-Benzyl-pyrrolidine-3-carbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-1-Benzyl-pyrrolidine-3-carbonitrile, a key chiral intermediate in pharmaceutical development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this important molecule.

Molecular Structure and Key Physicochemical Properties

This compound is a chiral molecule featuring a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a nitrile group at the C3 position. The stereochemistry at the C3 position is designated as (S).

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 10603-52-8 (for the racemate) | |

| Appearance | Solid (predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | The five protons of the phenyl ring are expected to resonate in this region. |

| ~ 3.65 | Singlet | 2H | -CH ₂-Ph | The benzylic protons are adjacent to a nitrogen and a phenyl group, leading to a downfield shift. They are expected to appear as a singlet. |

| ~ 3.10 - 2.90 | Multiplet | 1H | CH -CN (H3) | The proton at the chiral center is coupled to the adjacent methylene protons (H2 and H4). |

| ~ 2.90 - 2.70 | Multiplet | 2H | N-CH ₂ (H5) | These protons are adjacent to the nitrogen atom. |

| ~ 2.70 - 2.50 | Multiplet | 2H | N-CH ₂ (H2) | These protons are adjacent to the nitrogen atom and the chiral center. |

| ~ 2.30 - 2.10 | Multiplet | 2H | -CH ₂- (H4) | These protons are part of the pyrrolidine ring. |

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its good solubilizing properties and the presence of a single residual solvent peak for easy referencing. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be crucial to resolve the complex multiplets of the pyrrolidine ring protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the benzylic group. |

| ~ 129 | Ar-C H | Aromatic carbons. |

| ~ 128 | Ar-C H | Aromatic carbons. |

| ~ 127 | Ar-C H | Aromatic carbons. |

| ~ 121 | -C ≡N | The nitrile carbon typically resonates in this region. |

| ~ 60 | -C H₂-Ph | The benzylic carbon. |

| ~ 56 | N-C H₂ (C5) | Pyrrolidine ring carbon adjacent to nitrogen. |

| ~ 54 | N-C H₂ (C2) | Pyrrolidine ring carbon adjacent to nitrogen. |

| ~ 32 | -C H₂- (C4) | Pyrrolidine ring carbon. |

| ~ 28 | C H-CN (C3) | The carbon of the chiral center. |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. For this compound, we expect to see 8 distinct signals (4 for the pyrrolidine ring and benzylic carbon, and 4 for the aromatic and nitrile carbons, assuming some aromatic carbons are equivalent).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 3060 - 3030 | Medium | C-H | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | C-H | Aliphatic C-H stretch |

| ~ 2245 | Medium, Sharp | -C≡N | Nitrile stretch[2][3] |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C | Aromatic C=C stretch |

| ~ 1120 | Medium | C-N | Tertiary amine C-N stretch[4][5] |

| ~ 740, 700 | Strong | C-H | Aromatic C-H out-of-plane bend (monosubstituted) |

Authoritative Grounding: The characteristic sharp absorption of the nitrile group around 2245 cm⁻¹ is a key diagnostic peak.[2][3] The presence of absorptions for both aromatic and aliphatic C-H stretches, along with the C-N stretch of a tertiary amine, would further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 186 | [M]⁺ | Molecular ion peak. As it contains an even number of nitrogen atoms, the molecular weight is even. |

| 185 | [M-H]⁺ | Loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak. |

| 82 | [C₅H₆N]⁺ | Resulting from the cleavage of the benzyl group from the pyrrolidine ring. |

Expertise & Experience: In electron ionization (EI) mass spectrometry, the fragmentation of N-benzyl amines is dominated by the formation of the highly stable tropylium ion (m/z 91) through cleavage of the benzylic C-N bond.[6][7] This would be the most anticipated and prominent peak in the spectrum. The molecular ion peak at m/z 186 should be observable, confirming the molecular weight.

Experimental Workflows

Synthesis and Purification Workflow

A plausible synthetic route for this compound would involve the benzylation of a suitable pyrrolidine precursor. The purity of the final compound is critical for obtaining clean spectroscopic data.

Caption: A general workflow for the synthesis and purification of the target compound.

Spectroscopic Analysis Workflow

A systematic approach to the spectroscopic characterization is essential for unambiguous structure confirmation.

Caption: A logical workflow for the comprehensive spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR, IR, and MS data provide a robust framework for the characterization of this important chiral building block. Experimental verification of this data is highly recommended for any research or development activities involving this compound.

References

-

PubChem. 1-(Phenylmethyl)pyrrolidine. [Link]

-

NIST. Pyrrolidine. [Link]

-

Chongqing ZYJ Technology Co., Ltd. This compound. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]

-

PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol. [Link]

-

ResearchGate. FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

Science Journal of Chemistry. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA Chemistry. IR: amines. [Link]

-

ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... [Link]

-

National Center for Biotechnology Information. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

NIST. Pyrrolidine. [Link]

-

Medium. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

A Technical Guide to (S)-1-Benzyl-pyrrolidine-3-carbonitrile for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-1-Benzyl-pyrrolidine-3-carbonitrile, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore its commercial availability, synthesis, potential therapeutic applications, and the analytical methodologies required for its characterization and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the design and synthesis of novel therapeutics.

Commercial Availability and Supplier Overview

This compound, identified by the CAS number 159063-16-8 , is a specialty chemical available from a select number of commercial suppliers. Its availability is crucial for research and development activities that rely on chiral intermediates for the synthesis of enantiomerically pure drug candidates. The racemic mixture, 1-Benzyl-pyrrolidine-3-carbonitrile (CAS No. 10603-52-8), is more widely available. When sourcing the (S)-enantiomer, it is imperative to verify the enantiomeric purity provided by the supplier. Below is a comparative table of known suppliers for both the chiral and racemic forms.

| Supplier | Product Name | CAS Number | Purity/Specification |

| BLDpharm | (S)-1-Benzylpyrrolidine-3-carbonitrile | 159063-16-8 | 95% |

| Amadis Chemical | (3s)-1-benzylpyrrolidine-3-carbonitrile | 159063-16-8 | 97% |

| Sigma-Aldrich | 1-Benzyl-pyrrolidine-3-carbonitrile | 10603-52-8 | AldrichCPR |

| Aceschem | 1-Benzyl-pyrrolidine-3-carbonitrile | 10603-52-8 | ≥98% |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically commences from a readily available chiral precursor, (S)-1-Benzyl-3-hydroxypyrrolidine. The key transformation is the stereospecific conversion of the secondary alcohol to a nitrile group. Two primary synthetic routes are commonly considered for this conversion: a one-step Mitsunobu reaction or a two-step procedure involving activation of the hydroxyl group followed by nucleophilic substitution with a cyanide salt.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The nitrile group can be installed via nucleophilic substitution of a suitable leaving group, which in turn is derived from the corresponding alcohol.

Caption: Retrosynthetic analysis of this compound.

The synthesis of the precursor, (S)-1-Benzyl-3-hydroxypyrrolidine, can be achieved through the asymmetric reduction of 1-Benzyl-3-pyrrolidinone. This enzymatic reduction is a well-established method for producing the enantiopure alcohol, a critical intermediate for various pharmaceuticals.

Synthetic Protocol: Two-Step Conversion via Tosylation and Cyanide Displacement

This robust two-step method involves the activation of the hydroxyl group as a tosylate, a good leaving group, followed by an SN2 reaction with a cyanide salt. This approach generally proceeds with inversion of stereochemistry, which is a critical consideration in chiral synthesis.

Step 1: Tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine

This step converts the poorly leaving hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

-

Materials: (S)-1-Benzyl-3-hydroxypyrrolidine, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA) or pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve (S)-1-Benzyl-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) or pyridine (2 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Nucleophilic Substitution with Sodium Cyanide

The tosylate is displaced by the cyanide anion in a classic SN2 reaction to form the desired nitrile.

-

Materials: (S)-1-Benzyl-3-tosyloxypyrrolidine, sodium cyanide (NaCN), dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the purified (S)-1-Benzyl-3-tosyloxypyrrolidine (1 equivalent) in anhydrous DMF or DMSO.

-

Add sodium cyanide (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

-

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot alternative for the direct conversion of the alcohol to the nitrile. This reaction proceeds with inversion of configuration and is known for its mild reaction conditions.

-

Reagents: (S)-1-Benzyl-3-hydroxypyrrolidine, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source such as acetone cyanohydrin or zinc cyanide/triphenylphosphine complex.

-

General Considerations: The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols[1]. However, it requires careful optimization of reaction conditions, and the removal of byproducts like triphenylphosphine oxide can sometimes be challenging.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs[2]. The introduction of a nitrile group and the specific stereochemistry at the C3 position of the pyrrolidine ring can significantly influence the pharmacological profile of a molecule.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant area of application for pyrrolidine-carbonitrile derivatives is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV)[3][4]. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release, making it an attractive therapeutic target for type 2 diabetes[5][6].

The nitrile group in compounds like this compound can act as a key pharmacophore, forming a covalent but reversible interaction with the catalytic serine residue in the active site of DPP-IV. The stereochemistry of the pyrrolidine ring is critical for optimal binding and inhibitory activity.

Caption: Mechanism of action of DPP-IV inhibitors.

Potential in Neuroscience

Chiral pyrrolidine derivatives are also extensively explored in the field of neuroscience for their potential to modulate the activity of various central nervous system (CNS) targets[7][8]. The rigid, three-dimensional structure of the pyrrolidine ring allows for precise positioning of functional groups to interact with specific receptors and enzymes in the brain. While specific data for this compound in neuroscience is limited, its structural motifs are present in compounds targeting neurological disorders.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in pharmaceutical development. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds[9][10]. The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD-H, is often a good starting point for method development.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive, like diethylamine or triethylamine, may be required to improve peak shape for basic compounds.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm) is commonly used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Caption: Workflow for chiral HPLC analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound[11][12][13][14][15].

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the nitrile carbon, the carbons of the pyrrolidine ring, and the carbons of the benzyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its identity. The molecular formula of this compound is C₁₂H₁₄N₂, with a molecular weight of 186.25 g/mol .

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. Its stereospecific synthesis and rigorous analytical characterization are critical for its successful application in the pharmaceutical industry. This guide has provided a comprehensive overview of the key technical aspects related to this compound, offering a foundation for researchers and drug development professionals to leverage its potential in their work. The continued exploration of the therapeutic applications of this and related chiral pyrrolidine derivatives is a promising avenue for the discovery of novel and effective medicines.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

-

This compound. Chongqing ZYJ Technology Co., Ltd. Available at: [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Center for Biotechnology Information. Available at: [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information. Available at: [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. Available at: [Link]

-

Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]

-

Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

-

WO/2005/023762 PYRROLIDINE-2-CARBONITRILE DERIVATIVES AND THEIR USE AS INHIBITORS OF DIPEPTIDYL PEPTIDASE-IV (DPP-IV). WIPO Patentscope. Available at: [Link]

-

Synthesis of methanoprolinenitrile based derivatives as DPP‐IV inhibitors. ResearchGate. Available at: [Link]

-

Straightforward Conversion of Alcohols into Nitriles. Taylor & Francis Online. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Mitsunobu reaction. Organic Synthesis. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Preparation of Nitriles by the Modification of Mitsunobu-Wilk Procedure III Carbon Elongation of Hydroxy Esters. Semantic Scholar. Available at: [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Publishing Group. Available at: [Link]

-

Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. Available at: [Link]

-

a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available at: [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. Available at: [Link]

-

This compound. Chongqing ZYJ Technology Co., Ltd. Available at: [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. mdpi.com [mdpi.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

Methodological & Application

Reductive Amination of 1-Benzyl-3-pyrrolidinone: A Detailed Protocol and Mechanistic Insights

Introduction: The Strategic Importance of 3-Aminopyrrolidine Scaffolds

The 3-aminopyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal building block for creating potent and selective drug candidates. The N-benzyl protected variant, 1-benzyl-3-aminopyrrolidine, serves as a key intermediate, enabling further functionalization of the primary amine after the core structure is established. Reductive amination of the readily available 1-benzyl-3-pyrrolidinone offers a direct and efficient route to this valuable intermediate, avoiding the multi-step syntheses sometimes associated with other approaches.[1] This application note provides a comprehensive, field-proven protocol for this transformation, grounded in mechanistic principles to empower researchers in drug discovery and development.

Mechanistic Rationale: The Elegance of a One-Pot Transformation

Reductive amination is a powerful C-N bond-forming reaction that combines a carbonyl compound and an amine in the presence of a reducing agent.[2] The process elegantly telescopes two distinct chemical events—the formation of an imine or iminium ion and its subsequent reduction—into a single, high-yielding operation.

The reaction of 1-benzyl-3-pyrrolidinone with an ammonia source, such as ammonium acetate, first forms a hemiaminal intermediate. This intermediate then dehydrates to generate an equilibrium between the ketone, the enamine, and the corresponding iminium ion. It is this electrophilic iminium ion that is the key species targeted by the reducing agent.

A critical aspect of a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent must be mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the iminium ion as it is formed. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this purpose. Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, allows it to selectively reduce the iminium ion over the less electrophilic ketone. This selectivity is the cornerstone of the high efficiency of the described protocol.

Experimental Protocol

This protocol is designed to be a self-validating system, with in-process controls and clear analytical checkpoints to ensure the successful synthesis of 1-benzyl-3-aminopyrrolidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Benzyl-3-pyrrolidinone | ≥98% | Commercially Available | Starting material |

| Ammonium Acetate | ACS Grade | Commercially Available | Ammonia source |

| Sodium Triacetoxyborohydride (STAB) | ≥95% | Commercially Available | Reducing agent, handle under inert atmosphere |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Reaction solvent |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For work-up | |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying |

| Diethyl Ether | ACS Grade | Commercially Available | For purification (optional) |

| Hydrochloric Acid (in dioxane) | 2.0 M | Commercially Available | For salt formation (optional) |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzyl-3-pyrrolidinone (5.00 g, 28.5 mmol, 1.0 equiv) and ammonium acetate (11.0 g, 143 mmol, 5.0 equiv).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (100 mL) to the flask. Stir the resulting suspension at room temperature.

-

Initiation of Reduction: In a separate, dry vial, weigh out sodium triacetoxyborohydride (9.08 g, 42.8 mmol, 1.5 equiv). Add the STAB to the reaction mixture in one portion. Note: STAB is hygroscopic; minimize its exposure to air.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC Conditions: Eluent: 10% Methanol in Dichloromethane with 1% triethylamine. Stain: Potassium permanganate. The product amine will have a lower Rf than the starting ketone.

-

-

Reaction Quench: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-benzyl-3-aminopyrrolidine is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

-

Salt Formation (Optional): Dissolve the crude amine in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Sources

Application Notes & Protocols: The Strategic Utility of (S)-1-Benzyl-pyrrolidine-3-carbonitrile in Modern Drug Discovery

Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity and potency.[2] (S)-1-Benzyl-pyrrolidine-3-carbonitrile emerges as a particularly valuable building block, combining the stereochemical advantages of the chiral pyrrolidine core with the versatile reactivity of a nitrile group and the stability of a benzyl protecting group. This guide delves into the strategic applications of this compound, providing both high-level insights and detailed protocols for researchers in drug development.

The strategic value of this building block can be deconstructed into its three primary components: the chiral pyrrolidine ring, the nitrile functional group, and the N-benzyl protecting group.

Caption: Key structural features of this compound.

The Nitrile Moiety: More Than Just a Functional Group

The incorporation of a nitrile group is a deliberate strategy in modern drug design.[3] Far from being a passive placeholder, the nitrile pharmacophore offers several distinct advantages:

-

Enhanced Target Binding: The strong dipole of the nitrile allows it to act as an excellent hydrogen bond acceptor, forming key interactions with protein active sites.[4]

-

Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]

-

Bioisosterism: It can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing chemists to fine-tune a molecule's electronic and steric properties to optimize potency and reduce off-target effects.[5]

-

Synthetic Handle: The nitrile can be readily transformed into other important functional groups, such as amines or carboxylic acids, providing a versatile entry point for further derivatization.

These properties make nitrile-containing building blocks, such as this compound, highly sought after for constructing complex pharmaceutical agents.[3][5]

Primary Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A paramount application of this building block and its derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of oral anti-diabetic drugs.[6][7]

Mechanism of DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[][9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[][10] By inhibiting DPP-4, the levels of active GLP-1 are increased, enhancing the body's natural ability to control blood glucose levels in patients with type 2 diabetes.[][10] The 2(S)-cyanopyrrolidine moiety has become a cornerstone for the synthesis of many potent DPP-4 inhibitors because it interacts favorably with the S1 subpocket of the enzyme's active site.[6][7][11]

Case Study: Synthesis of Vildagliptin

Vildagliptin is a potent and selective DPP-4 inhibitor where the (S)-pyrrolidine-2-carbonitrile scaffold is a key structural feature.[12][13] While the direct precursor is often (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, the underlying chiral pyrrolidine nitrile core originates from strategies involving precursors like this compound or, more directly, L-proline. The N-benzyl group serves as a reliable protecting group during the initial synthetic steps before being replaced by the chloroacetyl group required for coupling.

The general synthetic logic involves coupling the activated pyrrolidine intermediate with 3-amino-1-adamantanol.

Caption: Synthetic workflow for Vildagliptin highlighting key intermediates.

Protocols: Key Synthetic Transformations

The following protocols are derived from established methodologies and illustrate the core chemical transformations involved in utilizing the pyrrolidine nitrile scaffold.[6][13]

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)

This protocol outlines a practical synthesis starting from L-proline, which is a common precursor for the chiral pyrrolidine core.[6][14] The process involves N-acylation, conversion to an amide, and subsequent dehydration to the nitrile.

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Thionyl chloride (SOCl₂) or an alternative activating agent (e.g., EDC/HOBt)

-

Ammonia solution (aqueous)

-

Trifluoroacetic anhydride (TFAA)

-

Tetrahydrofuran (THF)

-

Toluene

-

Ammonium bicarbonate

Step-by-Step Methodology:

-

N-Acylation of L-Proline:

-

Suspend L-proline in a suitable solvent like THF.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride. An appropriate base (e.g., NaOH solution) is often added concurrently to neutralize the HCl byproduct and maintain a basic pH.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by acidification and extraction with an organic solvent to isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

-

-

Amide Formation:

-

Dissolve the resulting carboxylic acid in an appropriate solvent (e.g., dichloromethane).

-

Convert the acid to an acid chloride by treating with thionyl chloride or oxalyl chloride at 0 °C to room temperature.

-

Remove the excess reagent under vacuum.

-

Dissolve the crude acid chloride in a solvent and add it slowly to a cooled, concentrated solution of aqueous ammonia.

-

Stir vigorously until the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is complete.

-

Extract the product, dry the organic layer, and concentrate to obtain the amide.

-

-

Dehydration to Nitrile:

-

Suspend the amide (e.g., 4.0 g) in THF (40 mL).[6]

-

Cool the mixture to 0-5 °C.[6]

-

Add trifluoroacetic anhydride (TFAA) dropwise (approx. 1.5 equivalents).[6]

-

Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.[6]

-

Neutralize the reaction carefully by adding solid ammonium bicarbonate portion-wise at 5-10 °C.[6]

-

Stir for 45 minutes, then concentrate the mixture under vacuum.[6]

-

Triturate the residue with toluene, filter, and concentrate the filtrate to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an oil.[6] Further purification can be achieved by chromatography if necessary.

-

Protocol 2: Coupling to form Vildagliptin

This final step involves the nucleophilic substitution of the chloride on the key intermediate with 3-amino-1-adamantanol.

Materials:

-

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

3-amino-1-adamantanol

-

A suitable solvent (e.g., acetonitrile, THF, or a biphasic system)

-

A non-nucleophilic base (e.g., K₂CO₃, NaHCO₃)

-

Optional: Phase-transfer catalyst (e.g., TBAB) for biphasic reactions[12]

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 3-amino-1-adamantanol and the base (e.g., potassium carbonate, ~2.0 equivalents) in the chosen solvent.

-

In a separate flask, dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the same solvent.

-

-

Coupling Reaction:

-

Slowly add the solution of the chloroacetyl compound to the 3-amino-1-adamantanol mixture at room temperature.

-

Heat the reaction mixture (e.g., to 50-80 °C) and stir until the reaction is complete (monitor by TLC or HPLC). The use of a phase transfer catalyst may be beneficial if using a two-phase system.[12][15]

-

-

Work-up and Isolation:

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude Vildagliptin.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Vildagliptin.[15]

-

Summary of Key Synthetic Parameters

| Parameter | Protocol 1 (Intermediate Synthesis) | Protocol 2 (Final Coupling) | Causality & Rationale |

| Key Reagents | Chloroacetyl chloride, TFAA | 3-amino-1-adamantanol, K₂CO₃ | Chloroacetyl chloride: Installs the reactive electrophilic handle. TFAA: A powerful dehydrating agent for amide-to-nitrile conversion. K₂CO₃: Acts as a base to neutralize HCl formed during the Sₙ2 reaction, driving it to completion. |

| Solvent Choice | THF, Toluene | Acetonitrile, Dichloromethane | THF: Good solvent for both acylation and dehydration steps. Toluene: Used for workup/extraction. Acetonitrile/DCM: Polar aprotic solvents suitable for Sₙ2 reactions. |

| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C | Low Temp (0 °C): Controls reactivity of highly reactive species like acid chlorides and TFAA. Elevated Temp (80 °C): Provides activation energy to overcome the barrier for the Sₙ2 coupling reaction. |

| Critical Control | Anhydrous conditions, careful neutralization | Monitoring starting material consumption | Moisture: Can hydrolyze reactive intermediates (acid chlorides, TFAA). Neutralization: Exothermic and requires careful addition of base. Monitoring: Prevents side reactions and ensures complete conversion to the desired product. |

Broader Applications and Future Outlook

While the synthesis of DPP-4 inhibitors is a major application, the this compound scaffold is by no means limited to this role. The inherent structural and chemical features make it an attractive starting point for developing a wide range of other therapeutic agents:

-

Enzyme Inhibitors: The chiral pyrrolidine structure can be adapted to fit the active sites of other enzymes, such as kinases or proteases.[2]

-

CNS Agents: Pyrrolidine derivatives are common in molecules targeting the central nervous system, including serotonin/noradrenaline reuptake inhibitors (SNRIs).[16]

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a core component of numerous antiviral and anticancer drugs.[1][17]

The ability to deprotect the nitrogen and further modify both the nitrile and the pyrrolidine ring allows for extensive structure-activity relationship (SAR) studies. This makes this compound a powerful platform for scaffold-based drug discovery, enabling the generation of diverse chemical libraries to screen against a multitude of biological targets.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Study on the synthesis of N-benzyl-3-pyrrolidinone. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]

- WO2011012322A9 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms. (n.d.). Google Patents.

-

A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Facile and Economical Method to Synthesize Vildagliptin. (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Nitrile in Drug Design. (n.d.). ResearchGate. Retrieved from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

- WO2012022994A1 - Preparation process of vildagliptin. (n.d.). Google Patents.

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

An efficient synthesis of Vildagliptin intermediates. (n.d.). Research Square. Retrieved from [Link]

-

Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Retrieved from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1993). Defense Technical Information Center. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2024). PubMed Central. Retrieved from [Link]

-